![molecular formula C11H11ClO B1324727 3-Chlorophenyl cyclobutyl ketone CAS No. 898790-62-0](/img/structure/B1324727.png)
3-Chlorophenyl cyclobutyl ketone
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Overview
Description
“3-Chlorophenyl cyclobutyl ketone” is a chemical compound with the molecular formula C11H11ClO . Its IUPAC name is 3-(3-chlorophenyl)-1-cyclobutyl-1-propanone . The average mass of this compound is 194.657 Da .
Molecular Structure Analysis
The molecular structure of “3-Chlorophenyl cyclobutyl ketone” consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The monoisotopic mass of this compound is 194.049850 Da .
Scientific Research Applications
Synthesis Techniques and Reaction Mechanisms
One of the primary research areas involves the synthesis of cyclobutyl ketones through acylation and cyclization reactions. For instance, the Friedel-Crafts acylation reaction has been employed for the synthesis of phenylmethanones and phenylethanones, demonstrating high yields and the feasibility of using less toxic catalysts like FeCl3, which also simplifies the purification process by eliminating the need for chromatographic purification (Mahdi et al., 2011). Additionally, the synthesis of 4-Chlorophenyl cyclopropyl ketone as an intermediate in insecticide production illustrates the adaptability of these compounds in generating functional materials with significant yields (Gao Xue-yan, 2011).
Material Science Applications
In material science, the thermochemical properties of cyclobutyl ketones and related structures have been explored. A study focused on the relative stability of ketene dimers and the methodology for estimating the thermochemical properties of high-weight ketene polymers, expanding the understanding of these compounds' stability and reactivity, which is crucial for materials development (Morales & Martínez, 2009).
Medicinal Chemistry and Biological Applications
Although the scope excludes direct drug-related applications, the synthetic methodologies involving 3-Chlorophenyl cyclobutyl ketone derivatives have implications in medicinal chemistry. For instance, the development of methods for the synthesis of complex molecules can lead to the discovery and manufacturing of new pharmaceuticals. A notable example is the development of an efficient protocol for the synthesis of ketamine, showcasing the utility of cyclobutyl ketone intermediates in producing clinically relevant compounds (Zekri et al., 2020).
Future Directions
The synthetic strategies of oxime derivatives participating in radical-type reactions have been rapidly developed in the last few decades . These strategies, which include the N–O bond cleavage of oxime esters leading to the formation of nitrogen-centered radicals, could potentially be applied to “3-Chlorophenyl cyclobutyl ketone” and similar compounds in the future .
properties
IUPAC Name |
(3-chlorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVINGNTSZVZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642526 |
Source
|
Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl cyclobutyl ketone | |
CAS RN |
898790-62-0 |
Source
|
Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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